
3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide is not fully understood. However, studies have shown that this compound interacts with specific proteins in the body, leading to changes in their activity. This can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. One of the most significant is its ability to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide in lab experiments is its ability to selectively target specific proteins in the body. This makes it a valuable tool for researchers studying the function of these proteins.
One limitation of using this compound is its potential toxicity. Studies have shown that high doses of 3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide can be toxic to cells, making it important for researchers to exercise caution when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving 3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide. One area of study could be the development of more selective compounds that target specific proteins in the body. This could lead to the development of more effective treatments for a variety of diseases.
Another area of research could be the exploration of the potential of 3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide as a tool for studying the function of specific proteins in the body. This could lead to a better understanding of the mechanisms involved in a variety of biological processes.
Overall, 3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide is a valuable compound for scientific research. Its ability to selectively target specific proteins in the body makes it a valuable tool for researchers in a variety of fields. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide involves several steps. The starting materials are 3-methoxybenzaldehyde and 3,4,5-trimethoxyaniline, which are reacted with acetic anhydride to form the corresponding acetylated products. These products are then hydrolyzed to form the final compound.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide has been used in a variety of scientific research applications. One area of study has been its potential as a cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research.
Another area of research has been the use of 3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide as a tool for studying the function of certain proteins in the body. This compound has been shown to interact with a specific protein involved in the regulation of cell growth and division, making it a valuable tool for researchers studying this protein.
Eigenschaften
Molekularformel |
C17H19NO5 |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO5/c1-20-13-7-5-6-12(10-13)18-17(19)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-10H,1-4H3,(H,18,19) |
InChI-Schlüssel |
HJOZTUGWIJDIEC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



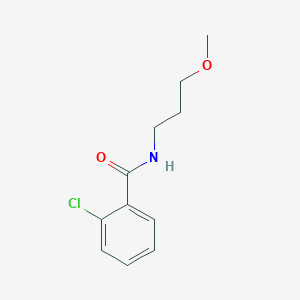
![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
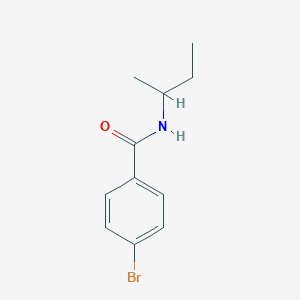
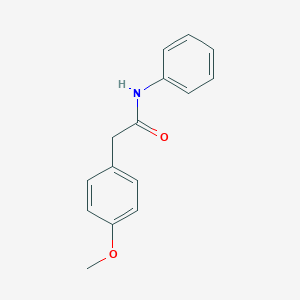

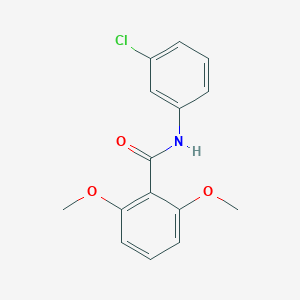
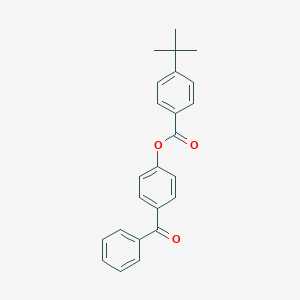
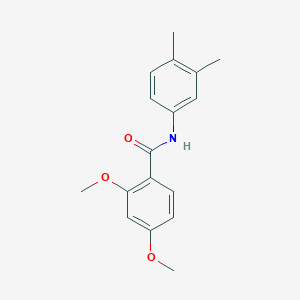
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)
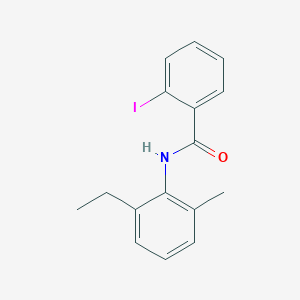
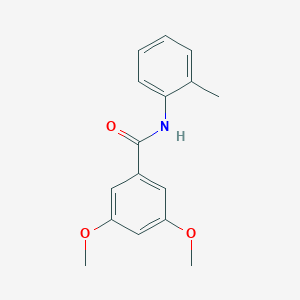
![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)